molecular formula C14H21N3OS B7634425 5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide

5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide

Cat. No. B7634425
M. Wt: 279.40 g/mol
InChI Key: FEYLSTREBWNZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide, also known as MT-2, is a synthetic peptide that stimulates melanin production in the body. It is commonly used in scientific research to study the effects of melanin on the body and its potential applications in medicine.

Mechanism of Action

5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide works by stimulating the production of melanin in the body. Melanin is the pigment responsible for skin color and is produced by melanocytes in the skin. 5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide binds to melanocortin receptors in the body, which activates a signaling pathway that leads to increased melanin production.
Biochemical and Physiological Effects
5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide has a range of biochemical and physiological effects on the body. It has been shown to increase melanin production, leading to skin tanning. It also has appetite suppression effects, which can lead to weight loss. Additionally, it has been shown to increase libido in both men and women.

Advantages and Limitations for Lab Experiments

5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It also has a range of physiological effects, which makes it useful for studying the effects of melanin on the body. However, there are also some limitations to its use. It can be difficult to control the dosage and timing of administration, which can affect the results of experiments.

Future Directions

There are several future directions for research into 5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide. One area of interest is its potential use in treating skin disorders such as vitiligo. It may also have potential applications in treating obesity and erectile dysfunction. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects.
Conclusion
In conclusion, 5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide is a synthetic peptide that stimulates melanin production in the body. It has a range of physiological effects and has been extensively studied for its potential applications in medicine. While it has several advantages for use in lab experiments, there are also some limitations to its use. Further research is needed to fully understand its potential applications and side effects.

Synthesis Methods

5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide is synthesized using solid-phase peptide synthesis (SPPS). This involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification to obtain the final product. The synthesis of 5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide is relatively simple and can be completed in a few steps.

Scientific Research Applications

5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide has been extensively studied for its potential applications in medicine. It has been shown to have a range of physiological effects, including appetite suppression, increased libido, and skin tanning. It has also been studied for its potential use in treating obesity, erectile dysfunction, and skin disorders such as vitiligo.

properties

IUPAC Name

5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-11-7-13(9-15-8-11)10-16-14(18)17-4-6-19-5-3-12(17)2/h7-9,12H,3-6,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYLSTREBWNZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCSCCN1C(=O)NCC2=CN=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide

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